molecular formula C14H22BNSi B14300977 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- CAS No. 122293-31-6

1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl-

Cat. No.: B14300977
CAS No.: 122293-31-6
M. Wt: 243.23 g/mol
InChI Key: QCJGQIGYKHGXMY-UHFFFAOYSA-N
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Description

1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- is a heterocyclic compound that contains nitrogen, silicon, and boron atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- typically involves the reaction of organosilicon and organoboron compounds with nitrogen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for higher yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,2,3-trimethyl-1-octyl-
  • 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetraethyl-

Comparison: Compared to similar compounds, 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl- is unique due to its specific substituents, which can influence its chemical reactivity and applications. The presence of diethyl and dimethyl groups, along with a phenyl group, provides distinct steric and electronic properties that can affect its behavior in chemical reactions and interactions with other molecules.

Properties

CAS No.

122293-31-6

Molecular Formula

C14H22BNSi

Molecular Weight

243.23 g/mol

IUPAC Name

4,5-diethyl-2,3-dimethyl-2-phenyl-1H-1,2,5-azasilaborole

InChI

InChI=1S/C14H22BNSi/c1-5-14-12(3)17(4,16-15(14)6-2)13-10-8-7-9-11-13/h7-11,16H,5-6H2,1-4H3

InChI Key

QCJGQIGYKHGXMY-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C([Si](N1)(C)C2=CC=CC=C2)C)CC)CC

Origin of Product

United States

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